molecular formula C10H11BrClNO B7807435 N-(4-bromo-3-methylphenyl)-2-chloropropanamide

N-(4-bromo-3-methylphenyl)-2-chloropropanamide

Cat. No.: B7807435
M. Wt: 276.56 g/mol
InChI Key: KAUPJPZBGCHAIK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, along with a chlorine atom attached to the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-chloropropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions include substituted derivatives, oxides, reduced amines, and hydrolyzed carboxylic acids.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloropropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Research: The compound serves as a model substrate for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar phenyl ring substitution pattern but differs in the amide moiety.

    4-bromo-3-methylphenylamine: This compound lacks the chloropropanamide group but has the same phenyl ring substitution.

    2-chloropropanamide: This compound lacks the substituted phenyl ring but contains the same amide moiety.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is unique due to the combination of its bromine, methyl, and chlorine substituents, which confer specific chemical reactivity and potential biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-5-8(3-4-9(6)11)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUPJPZBGCHAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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